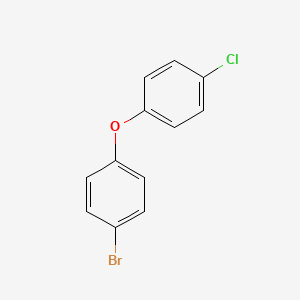

1-Bromo-4-(4-chlorophenoxy)benzene

Description

Overview of Aryl Ethers in Contemporary Chemical Sciences

Aryl ethers, characterized by an oxygen atom connected to two aryl groups, are a significant class of organic compounds. sigmaaldrich.comfluorochem.co.uk Their structure, which includes an ether linkage to aromatic rings, imparts a unique combination of chemical stability and reactivity. fluorochem.co.uknih.gov The ether bond is generally robust, while the aromatic rings can be functionalized, making aryl ethers valuable scaffolds in various chemical disciplines. Current time information in Tattnall County, US.nist.gov They are integral components in many natural products, pharmaceuticals, and advanced materials. epa.govspectrabase.com In contemporary chemical sciences, aryl ethers are widely utilized as solvents and are crucial intermediates in the synthesis of complex organic molecules, including drugs and agrochemicals. Current time information in Tattnall County, US.nist.gov

Rationale for Focused Research on 1-Bromo-4-(4-chlorophenoxy)benzene

The specific interest in this compound stems from its unique molecular architecture. As a diaryl ether, it possesses the foundational stability and structural geometry common to this class of compounds. wikipedia.org Crucially, it is substituted with two different halogen atoms, bromine and chlorine, on its two phenyl rings. This di-halogenation is key to its utility. The differential reactivity of the carbon-bromine versus the carbon-chlorine bond allows for selective chemical transformations. The C-Br bond is generally more reactive than the C-Cl bond in common cross-coupling reactions, enabling chemists to functionalize one ring while leaving the other intact for subsequent reactions. chemscene.com This makes this compound a highly versatile and sought-after building block for the systematic construction of complex, multi-functional molecules. wikipedia.org

Historical Context of Halogenated Aromatic Ethers Research

Research into halogenated aromatic compounds has a long history, initially driven by their application in various industries. guidechem.com Halogenated ethers, for instance, were investigated and used as anesthetics, representing some of the earliest applications of this class of compounds in medicine. sinfoochem.com Over time, the focus expanded to other areas. Polybrominated diphenyl ethers (PBDEs), a related class of compounds, were extensively used as flame retardants in a wide array of consumer and industrial products due to their ability to interfere with combustion processes. sinfoochem.com The study of these compounds has provided a foundational understanding of the properties and reactivity of halogenated aromatic ethers, paving the way for the more nuanced and targeted research seen today on specific molecules like this compound for applications in medicinal chemistry and materials science. sinfoochem.comnist.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(4-chlorophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrClO/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYCPQRWCXNZZKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC=C(C=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10598281 | |

| Record name | 1-Bromo-4-(4-chlorophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30427-95-3 | |

| Record name | 1-Bromo-4-(4-chlorophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromo 4 4 Chlorophenoxy Benzene and Analogues

Established Synthetic Routes

Traditional methods for the synthesis of 1-Bromo-4-(4-chlorophenoxy)benzene and related diaryl ethers have relied heavily on cross-coupling reactions and copper-catalyzed processes. These routes have been foundational in providing access to this important class of compounds.

Cross-Coupling Reaction Pathways (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction, is a versatile tool for forming carbon-carbon bonds. libretexts.org While traditionally used for C-C bond formation, innovative strategies have adapted this methodology for diaryl ether synthesis. One such approach involves a formal oxygen insertion between Suzuki-Miyaura coupling partners. acs.orgacs.org This three-component strategy generates an aryl borate (B1201080) intermediate in situ through oxidation, which then couples with an aryl halide. acs.org This method is advantageous due to the wide availability of Suzuki-Miyaura coupling partners (aryl halides and organoboron reagents) and its tolerance of a broad range of functional groups. acs.orgacs.org

The general catalytic cycle of a Suzuki-Miyaura coupling involves three key steps: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation with an organoborane compound, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org For diaryl ether synthesis, modifications are necessary to facilitate C-O bond formation. Nickel-catalyzed Suzuki-Miyaura couplings have also been developed for heteroaryl ethers, showcasing the versatility of this reaction class. nih.gov

| Catalyst System | Reactants | Key Features |

| Palladium catalyst with phosphine (B1218219) ligands | Aryl halide, Arylboronic acid | Well-established for C-C bonds, adapted for C-O bond formation. libretexts.org |

| Nickel catalyst (e.g., NiCl2(dppf)) | Heteroaryl ether, Arylboronic acid | Effective for C-O bond cleavage and subsequent coupling. nih.gov |

| Palladium(II) acetate (B1210297)/dcppt | Aryl azinecarboxylate | Decarbonylative etherification. acs.org |

Copper-Catalyzed Phenoxylation Approaches

Copper-catalyzed methods, particularly the Ullmann condensation, represent a classical and widely used approach for synthesizing diaryl ethers. wikipedia.org This reaction typically involves the coupling of an aryl halide with a phenol (B47542) in the presence of a copper catalyst at elevated temperatures. wikipedia.org The traditional Ullmann reaction often requires stoichiometric amounts of copper and high-boiling polar solvents. wikipedia.org

Modern advancements have led to the development of more efficient and milder copper-catalyzed systems. These include the use of nano-copper catalysts, which can proceed at lower temperatures. nih.gov For instance, copper nanoparticles (CuNPs) have been shown to effectively catalyze the Ullmann cross-coupling of phenols with aryl halides in the presence of a base like cesium carbonate (Cs2CO3). nih.gov The reactivity of the aryl halide in these reactions generally follows the trend I > Br > Cl. mdpi.com

Copper(II)-promoted coupling of arylboronic acids and phenols at room temperature offers another efficient route to diaryl ethers. organic-chemistry.orgorganic-chemistry.org This method is tolerant of various substituents and can be performed without racemization of sensitive functional groups. organic-chemistry.orgorganic-chemistry.org

| Catalyst | Reactants | Conditions |

| Copper Nanoparticles (CuNPs) | Phenol, Aryl Halide | Cs2CO3, MeCN, 50-60 °C. nih.gov |

| Copper(II) Acetate | Phenol, Arylboronic Acid | Room temperature, ambient atmosphere. organic-chemistry.orgorganic-chemistry.org |

| Copper(I) Iodide / Fe(acac)3 | Phenol, Aryl Halide | K2CO3. organic-chemistry.org |

Precursor Reactivity and Selectivity in Synthesis

The reactivity of precursors and the selectivity of the reaction are critical factors in the synthesis of diaryl ethers. In Ullmann-type reactions, the nature of the aryl halide is crucial, with aryl iodides generally being more reactive than aryl bromides, which are in turn more reactive than aryl chlorides. nih.govmdpi.com Electron-withdrawing groups on the aryl halide can activate the substrate towards nucleophilic attack, accelerating the reaction. wikipedia.org

For instance, in the synthesis of this compound, the starting materials would likely be 1,4-dibromobenzene (B42075) or 1-bromo-4-iodobenzene (B50087) and 4-chlorophenol. The choice of the halogen on the benzene (B151609) ring will influence the reaction conditions required.

Selectivity is also a key consideration, especially when dealing with substrates containing multiple reactive sites. In some cases, the choice of catalyst and ligands can control the regioselectivity of the coupling reaction. For example, in the decarbonylative etherification of diphenyl azinedicarboxylate, exclusive C2-selectivity was achieved using a nickel catalyst. acs.org The conformation of precursor molecules on a catalyst surface can also influence the reaction pathway and final product distribution. acs.org

Emerging and Sustainable Synthesis Strategies

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. This has led to the application of green chemistry principles and the exploration of advanced technologies like flow chemistry in the synthesis of this compound and its analogues.

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govwiley-vch.de The twelve principles of green chemistry provide a framework for developing more sustainable synthetic routes. youtube.com

Key principles relevant to diaryl ether synthesis include:

Waste Prevention: Designing syntheses to minimize byproducts. nih.gov

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Use of Catalysis: Utilizing catalytic reagents over stoichiometric ones. nih.gov

Safer Solvents and Auxiliaries: Employing less hazardous solvents, with a move towards water or solvent-free conditions. researchgate.net

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure. nih.gov

The use of water as a solvent is a significant step towards greener synthesis, as it is non-toxic and readily available. researchgate.net Microwave-assisted synthesis has also emerged as a greener alternative, often leading to shorter reaction times and higher yields. organic-chemistry.org Furthermore, the development of recyclable catalysts, such as magnetically separable nanoparticles, aligns with the principles of green chemistry by simplifying product purification and reducing waste. nih.gov

Flow Chemistry Techniques for Advanced Synthesis

Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a batch, offers several advantages for the synthesis of fine chemicals and pharmaceuticals. rsc.orgrsc.org These benefits include enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation and scale-up. rsc.org

A notable application of flow chemistry in diaryl ether synthesis involves a fluoride-mediated SNAr reaction in supercritical carbon dioxide (scCO2). rsc.orgnih.govox.ac.uk This method utilizes a polymer-supported fluoride (B91410) reagent in a fixed-bed continuous flow process, leading to high conversions. rsc.org Supercritical CO2 is an attractive solvent as it is non-flammable, environmentally benign, and its properties can be tuned by changing pressure and temperature. rsc.org This approach demonstrates the potential of flow chemistry to provide a more sustainable and efficient route for the synthesis of diaryl ethers.

Catalytic System Development for Efficient Synthesis

The synthesis of this compound and its analogues, which are part of the broader class of diaryl ethers, has been significantly advanced through the development of sophisticated catalytic systems. Historically, the synthesis relied on methods like the Ullmann condensation, which often required harsh reaction conditions, including high temperatures (120-250°C), stoichiometric amounts of copper catalysts, and strong bases, leading to low to moderate yields and difficult product isolation. researchgate.net Modern research has focused on creating more efficient, milder, and selective catalytic processes, primarily centered around copper and palladium.

The evolution of these catalytic systems has been driven by the need for improved yields, better functional group tolerance, and more environmentally benign reaction conditions. Key areas of development include the use of ligands to enhance catalyst activity and stability, the application of nanocatalysts to maximize surface area and reactivity, and the design of recyclable catalysts to improve economic viability and reduce waste. researchgate.netnih.gov

Copper-Based Catalytic Systems

Copper-catalyzed cross-coupling reactions are a cornerstone for the formation of the C–O bond in diaryl ethers, representing a more cost-effective alternative to palladium. umass.edu The progression from using stoichiometric amounts of copper powder or salts to catalytic amounts marked a significant leap in efficiency. researchgate.netumass.edu

Early improvements involved the use of soluble copper(I) salts, which were found to facilitate nucleophilic aromatic substitution (SNAr) reactions under milder temperatures than their insoluble counterparts. umass.edu For instance, the air-stable and soluble complex bromo(triphenylphosphine)copper(I), Cu(PPh₃)₃Br, has been effectively used as a catalyst for coupling electron-rich aryl bromides with phenols in the presence of cesium carbonate (Cs₂CO₃) as a base. umass.edu

Further advancements have led to the development of ligand-free copper catalysis. A notable example is the use of a copper/aluminum hydrotalcite (Cu/Al-HT) catalyst, which efficiently promotes the arylation of phenols with aryl iodides to give diaryl ethers in moderate to excellent yields without the need for an additive ligand. thieme-connect.com A key advantage of this heterogeneous catalyst is its quantitative recovery by simple filtration and its reusability over several cycles. thieme-connect.com

The choice of base and solvent also plays a critical role. Bases such as potassium phosphate (B84403) (K₃PO₄) and cesium carbonate are commonly employed, with the latter often being effective even in the absence of a metal catalyst for reactions involving electron-deficient aryl bromides in a solvent like N-Methyl-2-pyrrolidone (NMP). umass.edursc.org

Nanotechnology has also been leveraged to create highly active copper catalysts. Copper nanoparticles (CuNPs), particularly when supported on materials like carbon nanofibers (CNFs) or graphene, have demonstrated high catalytic activity for Ullmann-type C–O bond formation. nih.gov For example, CuNPs supported on CNFs have been used for the O-arylation of various phenols with aryl iodides and bromides, achieving good to excellent yields. nih.gov Similarly, copper(I) oxide nanoparticles supported on graphene (Cu₂ONPs/graphene) have been shown to yield diaryl ethers in high to quantitative amounts (82–99%) in as little as three hours. nih.gov

Table 1: Comparison of Copper-Based Catalytic Systems for Diaryl Ether Synthesis

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reactivity/Yield | Reference |

| Cu(PPh₃)₃Br | Triphenylphosphine | Cs₂CO₃ | NMP | 70 | Good yields for electron-rich aryl bromides | umass.edu |

| Cu/Al-HT | None (Ligand-free) | K₂CO₃ | Toluene (B28343) | 110 | Moderate to excellent yields | thieme-connect.com |

| CuCO₃·Cu(OH)₂·H₂O | None (Ligand-free) | K₃PO₄ | Pyridine | 120-140 | Good to excellent yields | rsc.org |

| CuNP/CNF | None (Ligand-free) | Cs₂CO₃ | DMAc | 140 | Fair to excellent yields | nih.gov |

| Cu₂ONPs/graphene | None (Ligand-free) | Cs₂CO₃ | MeCN | Not specified | 82-99% yield | nih.gov |

Palladium-Based Catalytic Systems

Palladium complexes have emerged as powerful catalysts for diaryl ether synthesis, often providing higher efficiency and broader substrate scope compared to copper. researchgate.netresearchgate.net The combination of a palladium source, such as palladium(II) acetate (Pd(OAc)₂), with a specialized ligand is a common strategy. For instance, the use of 2-phosphino-substituted N-arylpyrroles (cataCXium® P ligands) with Pd(OAc)₂ allows for the efficient cross-coupling of a variety of aryl and heteroaryl chlorides with substituted phenols, achieving high catalyst turnover numbers. researchgate.net

A significant innovation in this area is the development of magnetically separable palladium nanocatalysts. nih.gov One such catalyst, consisting of palladium nanoparticles supported on a phosphine-functionalized silica-coated magnetite core (Fe₃O₄@SiO₂@PPh₂@Pd⁰), has been successfully employed for the C–O coupling of phenols with aryl halides (including chlorides, bromides, and iodides) in water. nih.gov This system not only provides good to excellent yields of diaryl ethers but also allows for the easy separation of the catalyst from the reaction mixture using an external magnet, enabling its reuse for multiple cycles without a significant loss of activity. nih.gov

The chemoselectivity of palladium catalysts is another crucial advantage. Specific catalytic systems have been developed that can selectively promote arylation at one position of a molecule without affecting a halogen substituent at another position. rsc.org For example, a simple phosphine-free system using Pd(OAc)₂ with potassium acetate (KOAc) as the base in dimethylacetamide (DMA) has been used for the C5-arylation of N-protected pyrazoles that have a bromo or iodo group at the C4 position, leaving the carbon-halogen bond intact for subsequent transformations. rsc.org

Table 2: Examples of Palladium-Based Catalytic Systems for Diaryl Ether Synthesis

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Key Feature | Reference |

| Pd(OAc)₂ | cataCXium® P | Not specified | Not specified | Not specified | High turnover for aryl chlorides | researchgate.net |

| Fe₃O₄@SiO₂@PPh₂@Pd⁰ | Immobilized Phosphine | Not specified | Water | 70 | Magnetically separable, reusable | nih.gov |

| Pd(OAc)₂ | None (Phosphine-free) | KOAc | DMA | Not specified | Chemoselective arylation | rsc.org |

Mechanistic Insights into the Chemical Reactivity and Transformations of this compound

The diaryl ether this compound is a halogenated aromatic compound whose chemical behavior is dictated by the interplay of its constituent functional groups: two phenyl rings, an ether linkage, a bromine atom, and a chlorine atom. Understanding the mechanistic pathways of its reactions is crucial for its application in synthesis and for predicting its environmental fate. This article explores the chemical reactivity and transformation mechanisms of this compound, focusing on its electrophilic, palladium-catalyzed, photochemical, and electrochemical reactions.

Physicochemical Properties and Structural Analysis

Physical Properties

Interactive Data Table of Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₈BrClO | nist.gov |

| Molecular Weight | 283.55 g/mol | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Melting Point | Data not available | fluorochem.co.uk |

| Boiling Point | Data not available | |

| Solubility in Water | Expected to be low | wikipedia.org |

Chemical Properties

The chemical reactivity of this compound is dominated by its two halogen substituents. The carbon-bromine (C-Br) bond is weaker and more reactive than the carbon-chlorine (C-Cl) bond in many catalytic cross-coupling reactions. This difference allows for selective functionalization at the brominated position. For example, in palladium-catalyzed reactions like the Suzuki or Heck coupling, the C-Br bond can be selectively targeted, allowing for the introduction of a new carbon-carbon bond while leaving the C-Cl bond intact for potential subsequent transformations. chemscene.com The diaryl ether linkage itself is chemically stable and generally unreactive under many reaction conditions.

Spectroscopic and Crystallographic Data

Detailed experimental spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectra for this compound are not widely published.

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically 7.0-8.0 ppm). The protons on the brominated ring and the chlorinated ring would appear as distinct sets of doublets or doublets of doublets, reflecting their coupling with adjacent protons.

IR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to the C-O-C stretching of the diaryl ether, C-H stretching and bending of the aromatic rings, and C-Br and C-Cl stretching vibrations at lower frequencies. For comparison, the IR spectrum of the starting material, 1-bromo-4-chlorobenzene (B145707), shows characteristic peaks for the substituted benzene (B151609) ring.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight. A characteristic isotopic pattern would be observed due to the presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in approximately a 3:1 ratio), which is a definitive feature for identifying halogenated compounds.

Crystallographic data, which would provide precise information on bond lengths, bond angles, and the three-dimensional structure of the molecule in the solid state, is not available in the surveyed literature.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 1-bromo-4-(4-chlorophenoxy)benzene by providing information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

In the ¹H NMR spectrum, the molecule is expected to exhibit signals corresponding to the eight aromatic protons. These protons are located on two distinct benzene (B151609) rings and are influenced by the electron-withdrawing effects of the bromine and chlorine atoms, as well as the electron-donating ether linkage. The protons on each ring form an AA'BB' spin system, which typically appears as a pair of complex multiplets or doublets of doublets.

The protons on the 4-chlorophenoxy ring are influenced by the chlorine atom and the ether oxygen. The protons on the 4-bromophenyl ring are affected by the bromine atom and the ether linkage. Due to the electronegativity and anisotropic effects of the substituents, the chemical shifts of these protons would be spread across the aromatic region of the spectrum, generally between 6.8 and 7.5 ppm.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each of the 12 carbon atoms in the molecule. The chemical shifts of the carbon atoms are sensitive to the attached substituents. The carbons directly bonded to the halogens (C-Br and C-Cl) and the ether oxygen (C-O) will have characteristic chemical shifts. The carbon bearing the bromine (C-Br) is expected to appear at approximately 115-120 ppm, while the carbon attached to chlorine (C-Cl) would be in the 128-133 ppm range. The two carbons bonded to the ether oxygen are expected at higher chemical shifts, typically in the range of 155-160 ppm, due to the deshielding effect of the oxygen atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound *

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (C-Br) | - | ~117 |

| C2/C6 (Bromo-ring) | ~7.45 (d) | ~133 |

| C3/C5 (Bromo-ring) | ~6.90 (d) | ~119 |

| C4 (C-O) | - | ~156 |

| C1' (C-O) | - | ~154 |

| C2'/C6' (Chloro-ring) | ~7.00 (d) | ~120 |

| C3'/C5' (Chloro-ring) | ~7.30 (d) | ~130 |

| C4' (C-Cl) | - | ~129 |

*Note: These are predicted values based on additive rules and data from analogous compounds such as 1-bromo-4-phenoxybenzene (B89831) and 4-chlorodiphenyl ether. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through analysis of its fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion peak cluster. Due to the presence of two halogen atoms, bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion region will exhibit a complex isotopic pattern. The most abundant peak in this cluster corresponds to the ion containing ⁷⁹Br and ³⁵Cl. The pattern will show an M+2 peak (containing either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl) that is significantly more intense than the M peak, and an M+4 peak (containing ⁸¹Br and ³⁷Cl) that is also clearly visible. This distinctive M:M+2:M+4 ratio is a definitive signature for a molecule containing one bromine and one chlorine atom. dss.go.th

The fragmentation of the molecular ion under EI conditions would likely proceed through several key pathways. A primary fragmentation event is the cleavage of the ether bond, which is one of the weaker bonds in the molecule. This can lead to the formation of ions corresponding to the 4-bromophenoxy radical cation or the 4-chlorophenyl radical cation. Further fragmentation can involve the loss of the halogen atoms (Br or Cl) or the CO molecule from the ether linkage.

Table 2: Predicted Key Mass-to-Charge Ratios (m/z) and Corresponding Fragments in the Mass Spectrum of this compound

| m/z (for ⁷⁹Br, ³⁵Cl) | Predicted Fragment Ion Structure | Fragmentation Pathway |

| 282/284/286 | [C₁₂H₈BrClO]⁺ | Molecular Ion (M⁺) |

| 173/175 | [C₆H₄BrO]⁺ | Cleavage of C-O bond |

| 128/130 | [C₆H₄ClO]⁺ | Cleavage of C-O bond |

| 155/157 | [C₆H₄Br]⁺ | Loss of chlorophenoxy radical |

| 111/113 | [C₆H₄Cl]⁺ | Loss of bromophenoxy radical |

| 77 | [C₆H₅]⁺ | Phenyl cation from further fragmentation |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice. For this compound, which is a solid at room temperature, single-crystal X-ray diffraction would yield an unambiguous determination of its molecular conformation and intermolecular interactions.

Table 3: Predicted Crystallographic Parameters for this compound *

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric |

| Key Intermolecular Interactions | Halogen bonding (Br···O, Cl···O), π-π stacking |

| Dihedral Angle (Ring-O-Ring) | 40-70° |

*Note: These are predictions based on the analysis of structurally similar diaryl ethers. Experimental determination is required for accurate data.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes.

The FT-IR and Raman spectra will be complex due to the presence of two substituted benzene rings. Key vibrational bands can be assigned to specific functional groups and skeletal modes:

Aromatic C-H stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.

Aromatic C=C stretching: A series of bands between 1600 cm⁻¹ and 1450 cm⁻¹ are characteristic of the benzene ring skeletal vibrations.

C-O-C ether stretching: The asymmetric C-O-C stretching vibration is a strong band in the IR spectrum, expected around 1240 cm⁻¹. The symmetric stretch is often weaker in the IR but may be strong in the Raman spectrum, appearing around 1050-1000 cm⁻¹.

C-Br stretching: The C-Br stretching vibration is expected in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

C-Cl stretching: The C-Cl stretching vibration usually appears in the range of 800-600 cm⁻¹.

Out-of-plane C-H bending: Strong bands in the region of 900-800 cm⁻¹ are indicative of the 1,4-disubstitution pattern on both benzene rings.

Detailed analysis of the vibrational spectra of related compounds like 1-bromo-4-chlorobenzene (B145707) provides a basis for more specific assignments.

Table 4: Key Predicted Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| Aromatic C-H stretch | 3100 - 3000 | Medium-Weak |

| Aromatic C=C stretch | 1600 - 1450 | Strong-Medium |

| Asymmetric C-O-C stretch | ~1240 | Strong |

| Symmetric C-O-C stretch | ~1020 | Medium |

| p-Substituted Ring Bending | 850 - 810 | Strong |

| C-Cl stretch | 800 - 600 | Strong |

| C-Br stretch | 600 - 500 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is dominated by π → π* transitions associated with the two aromatic rings.

The presence of the ether oxygen, a chromophore, and the halogen substituents, which act as auxochromes, influences the position and intensity of the absorption bands compared to unsubstituted benzene. The ether linkage extends the conjugation between the two phenyl rings, which typically results in a bathochromic (red) shift of the absorption maxima to longer wavelengths.

The benzene ring itself shows characteristic absorptions. The primary absorption bands for benzene are around 184 nm and 204 nm, with a weaker, fine-structured band around 256 nm. In this compound, these bands are expected to be shifted. The spectrum would likely show strong absorptions in the 200-300 nm range. The extended π-system of the diaryl ether structure is the primary chromophore. The lone pair electrons on the oxygen atom can participate in resonance with both aromatic rings, further affecting the energy of the electronic transitions. Solvents of different polarities can also cause shifts in the absorption maxima.

Table 5: Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Transition Type | Predicted λ_max (nm) | Associated Chromophore |

| π → π | ~230 | Phenyl rings, C=C bonds |

| π → π | ~280 | Extended diaryl ether system |

Environmental Fate, Transport, and Transformation Dynamics

Environmental Persistence and Degradation Kinetics

The persistence of a chemical in the environment is determined by its resistance to various degradation processes. Like many halogenated aromatic compounds, 1-bromo-4-(4-chlorophenoxy)benzene's persistence is influenced by the number and type of halogen substituents on its aromatic rings. Generally, the stability of such compounds makes them resistant to rapid degradation, leading to extended environmental half-lives. nih.gov The procedures for accurately calculating degradation rates are complex and subject to the specific conditions of the environmental medium being studied. europa.eu

For many complex chemicals, especially those with unknown or variable compositions, standard assessment methods for determining biodegradation potential and environmental persistence can be challenging to apply. nih.gov The persistence of a chemical is a cornerstone of its environmental risk assessment, as it directly influences the potential for long-term exposure and adverse effects on ecosystems. nih.govumweltbundesamt.de

Photolytic Degradation Pathways and Byproducts

Information specific to the photolytic degradation of this compound is limited. However, research on related polybrominated diphenyl ethers (PBDEs) indicates that photolysis, or degradation by sunlight, can be a significant transformation pathway, particularly in aquatic systems and on surfaces. This process typically involves the reductive debromination of the diphenyl ether structure, leading to the formation of lower-brominated congeners. It is plausible that this compound would undergo similar photolytic cleavage of its carbon-bromine or carbon-chlorine bonds, potentially generating phenol (B47542) and other aromatic byproducts. The specific byproducts would depend on the reaction conditions, including the presence of photosensitizing substances in the environment.

Biodegradation by Microbial Communities

The biodegradation of halogenated diphenyl ethers is a key process in their environmental removal. Studies on related compounds have shown that microbial communities in sediment and sludge can degrade these chemicals under certain conditions. For instance, some bacterial strains, such as Sphingomonas sp. PH-07, have been shown to catabolize mono-, di-, and tribrominated diphenyl ethers. nih.govscilit.com

Anaerobic microbial communities, particularly those containing Dehalococcoides species, are capable of reductive debromination, a process where bromine atoms are sequentially removed from the diphenyl ether molecule. researchgate.netfrontiersin.org This process can transform highly brominated congeners into less brominated, and potentially less toxic, forms, and in some cases, can lead to the complete cleavage of the ether bond, resulting in the formation of diphenyl ether. frontiersin.org While these findings relate to brominated diphenyl ethers, they suggest a potential pathway for the biodegradation of this compound, likely involving initial dehalogenation steps.

Chemical Degradation in Aquatic and Terrestrial Systems

Chemical degradation processes, such as hydrolysis, can contribute to the breakdown of organic pollutants in the environment. For this compound, its low water solubility suggests that its mobility in aquatic systems might be limited, potentially leading to partitioning into sediment and soil. fishersci.com In these compartments, it may persist due to a lack of significant abiotic degradation pathways under typical environmental pH and temperature conditions. The ether linkage in diphenyl ethers is generally stable and resistant to hydrolysis. Therefore, significant chemical degradation in the absence of microbial or photolytic activity is considered to be slow.

Bioaccumulation and Biomagnification Potential in Ecological Systems

Compounds with properties similar to this compound, such as PBDEs, are known to be hydrophobic and lipophilic, meaning they have a tendency to accumulate in the fatty tissues of living organisms. nih.gov This process, known as bioaccumulation, can lead to increasing concentrations of the chemical in organisms at successively higher levels of the food chain, a phenomenon called biomagnification. nih.gov

Distribution and Mobility in Environmental Compartments

The distribution and mobility of a chemical are governed by its physicochemical properties, such as vapor pressure and water solubility. For compounds like this compound, which are semi-volatile organic compounds (SVOCs), movement between air, water, soil, and biota is possible. digitellinc.com

Atmospheric Transport and Deposition

Semi-volatile organic compounds, including brominated flame retardants, can undergo long-range atmospheric transport. digitellinc.comresearchgate.netacs.org This allows them to be distributed globally, reaching even remote regions like the Arctic and Antarctica. digitellinc.comacs.org These chemicals can exist in the atmosphere in both the gas phase and sorbed to particulate matter. researchgate.netnih.gov The partitioning between these two phases is highly dependent on factors like temperature and the specific properties of the compound. researchgate.netnih.gov

The transport mechanism involves cycles of deposition and re-volatilization, allowing for movement over vast distances. researchgate.netacs.org Atmospheric deposition, through both wet (rain and snow) and dry processes, transfers these pollutants from the atmosphere to terrestrial and aquatic ecosystems, leading to widespread environmental contamination. digitellinc.com Studies on halomethoxybenzenes, which share some structural similarities, have shown that atmospheric levels can exhibit seasonal variations, often with higher concentrations during warmer periods, and that spatial patterns can indicate both marine and terrestrial sources. nih.gov

Data Tables

Table 1: Physicochemical Properties and Identifiers for this compound and Related Compounds (Note: Data for the primary compound of interest is limited; related compounds are included for context.)

| Property | This compound | 1-Bromo-4-chlorobenzene (B145707) | 1-Bromo-4-fluorobenzene |

| Molecular Formula | C₁₂H₈BrClO | C₆H₄BrCl nist.govnih.gov | C₆H₄BrF ornl.gov |

| Molecular Weight | 283.55 g/mol | 191.45 g/mol nist.govnih.gov | 175.00 g/mol |

| CAS Registry Number | 68499-19-4 | 106-39-8 nist.govnih.gov | 460-00-4 ornl.gov |

| Water Solubility | Low (predicted) | Insoluble fishersci.com | Low (estimated) ornl.gov |

| Vapor Pressure | Low (predicted) | Negligible scbt.com | High (estimated) ornl.gov |

| Log Kow (Octanol-Water Partition Coefficient) | High (predicted) | 3.97 (predicted) epa.gov | 3.23 (estimated) |

Data compiled from various sources. Predictions are based on computational models and may not reflect empirically measured values.

Table 2: Summary of Environmental Degradation Information

| Degradation Process | Finding | Relevant Compounds |

| Photolysis | Can be a significant pathway, leading to reductive dehalogenation. | Polybrominated Diphenyl Ethers (PBDEs) |

| Biodegradation (Aerobic) | Certain bacterial strains can catabolize lower-brominated congeners. | Mono-, Di-, and Tribrominated Diphenyl Ethers |

| Biodegradation (Anaerobic) | Microbial consortia can perform stepwise reductive debromination, potentially to the diphenyl ether backbone. frontiersin.org | Polybrominated Diphenyl Ethers (PBDEs) frontiersin.org |

| Chemical Degradation (Hydrolysis) | Generally slow for the ether linkage under typical environmental conditions. | Diphenyl Ethers |

Soil and Sediment Adsorption/Desorption Dynamics

No specific experimental or modeled data detailing the adsorption and desorption dynamics of this compound in soil and sediment were found in publicly available scientific literature or databases. The interaction of a chemical with soil and sediment is a critical factor in determining its mobility and bioavailability in the environment. This interaction is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). Without this information, it is not possible to provide a quantitative assessment of its tendency to bind to soil and sediment particles.

Aquatic Phase Distribution

There is a lack of available research and data regarding the distribution of this compound in the aquatic phase. Understanding how a compound partitions between the water column, suspended solids, and sediment is essential for predicting its environmental exposure and potential impact on aquatic ecosystems. Factors such as water solubility, vapor pressure, and the Henry's Law constant are crucial for determining a chemical's behavior in aquatic environments. However, specific values for these properties for this compound are not documented in the searched resources.

Biological Interaction Mechanisms and Potential Therapeutic Applications

Molecular Mechanisms of Biological Activity

The molecular interactions of a xenobiotic compound like 1-Bromo-4-(4-chlorophenoxy)benzene with biological systems are foundational to its potential pharmacological or toxicological effects. These interactions can range from modulating enzyme activity to interfering with cellular communication.

Enzyme Modulation and Inhibition Pathways

While no studies have specifically documented the effect of this compound on enzyme activity, xenobiotics can act as modulators or inhibitors of various enzymes. lookchem.com Enzyme inhibition can lead to the disruption of metabolic pathways, which can be a mechanism for therapeutic intervention or a source of toxicity. lookchem.comchemsrc.com For instance, the inhibition of key enzymes in the kynurenine (B1673888) pathway is a strategy explored for treating neurodegenerative diseases. lookchem.comchemsrc.com

Compounds can inhibit enzymes through various mechanisms, as detailed in the table below.

| Inhibition Mechanism | Description | General Example |

| Competitive Inhibition | The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. | Ibuprofen inhibiting COX enzymes. |

| Non-competitive Inhibition | The inhibitor binds to an allosteric site on the enzyme, changing the enzyme's conformation and reducing its efficiency. | Alanine inhibiting pyruvate (B1213749) kinase. |

| Uncompetitive Inhibition | The inhibitor binds only to the enzyme-substrate complex. | Lithium's inhibition of inositol (B14025) monophosphatase. |

| Irreversible Inhibition | The inhibitor covalently binds to the enzyme, permanently inactivating it. | Penicillin inhibiting transpeptidase. |

Without experimental data, it is not possible to determine if or how this compound modulates any specific enzyme pathways.

Interaction with Cellular Signaling Pathways (e.g., MAPK/ERK)

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and survival. Aberrant activation of the MAPK/ERK pathway is a hallmark of many cancers, making it a target for therapeutic intervention.

There are no available studies that link this compound to the MAPK/ERK signaling pathway. In general, small molecules can influence such pathways by interacting with key protein kinases or phosphatases within the cascade. For example, some compounds can inhibit the kinases (like MEK or ERK) directly, while others might activate phosphatases that dephosphorylate and inactivate components of the pathway.

Antimicrobial Action Mechanisms (e.g., Membrane Disruption)

The antimicrobial potential of this compound has not been reported. Generally, antimicrobial agents can exert their effects through various mechanisms, one of which is the disruption of the microbial cell membrane. sigmaaldrich.com This can occur through the formation of pores or channels in the membrane, leading to leakage of cellular contents and cell death. sigmaaldrich.com Another mechanism involves the "sponge" model, where the agent extracts essential lipids, like ergosterol (B1671047) in fungi, from the membrane, thereby compromising its integrity. sigmaaldrich.com

Metabolic Fate in Biological Systems

The metabolism of foreign compounds (xenobiotics) is a critical process that determines their duration of action, potential for accumulation, and toxicity. This process is generally divided into Phase I and Phase II reactions. sigmaaldrich.com

Biotransformation Pathways and Metabolite Identification

Specific biotransformation pathways for this compound have not been elucidated in the available scientific literature, and no metabolites have been identified. Based on its structure, potential Phase I biotransformation pathways could include hydroxylation of the aromatic rings or cleavage of the ether bond. Subsequent Phase II reactions would likely involve the conjugation of these modified products with endogenous molecules like glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate excretion. sigmaaldrich.com

Toxicological Assessments and Ecotoxicological Implications

In Vitro and In Vivo Toxicological Studies

Specific in vitro and in vivo toxicological studies for 1-Bromo-4-(4-chlorophenoxy)benzene are not well-documented in publicly accessible literature. Toxicological assessments often rely on data from related compounds to estimate potential hazards, but such data is outside the scope of this article.

There is no specific information available in the search results regarding acute toxicity assessments in model organisms for this compound.

Information regarding subchronic and chronic toxicity investigations for this compound is not available in the provided search results. Subchronic studies typically involve repeated exposure over a period of 28 to 90 days, while chronic studies extend for a longer duration, often over a significant portion of the test organism's lifespan, to detect long-term health effects. criver.com

Genotoxicity and Mutagenicity Evaluations

Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, while mutagenicity refers to the induction of permanent changes in the genetic material. europa.eu There are no specific genotoxicity or mutagenicity studies for this compound found in the available literature. For related compounds like 1-bromo-4-chlorobenzene (B145707), one safety data sheet indicates it was not mutagenic in the AMES Test. fishersci.com However, this finding cannot be directly extrapolated to this compound.

Carcinogenicity Research and Risk Assessment

There is no information available from the International Agency for Research on Cancer (IARC) or the National Toxicology Program (NTP) regarding the carcinogenicity of this compound. fishersci.comcdhfinechemical.com Risk assessment for carcinogenicity typically involves long-term animal studies and evaluation of the mechanisms by which a chemical may cause cancer. nih.gov Without such studies, a risk assessment for this specific compound cannot be performed.

Reproductive and Developmental Toxicity Studies

No studies on the reproductive or developmental toxicity of this compound were found. Such studies are crucial for understanding the potential effects of a chemical on fertility, pregnancy, and the development of offspring. nih.gov Some evidence for developmental toxicity in animals has been noted for the related compound 1-bromo-4-chlorobenzene, but this is not a direct indicator for the subject chemical. scbt.com

Endocrine Disruption Potential

The potential for this compound to act as an endocrine disruptor has not been specifically evaluated. Endocrine disruptors are chemicals that can interfere with the body's endocrine (or hormone) system. iehconsulting.co.uk Research on structurally similar compounds, such as certain chlorophenols, has shown potential for endocrine-disrupting effects, including interactions with estrogen and thyroid hormone receptors. nih.govresearchgate.net However, dedicated studies, such as in vitro reporter gene assays or in vivo studies in animal models, would be necessary to determine if this compound possesses similar activity. researchgate.net

Ecotoxicological Effects on Non-Target Organisms

A thorough review of available scientific literature and databases reveals a significant data gap concerning the ecotoxicological effects of this compound on non-target organisms. As a result, no detailed research findings or data tables on its impact on aquatic or terrestrial life can be presented.

Information on related chemical classes, such as diphenyl ether herbicides and PBDEs, indicates that such compounds can pose risks to the environment. For instance, some diphenyl ether herbicides are known to be toxic to aquatic invertebrates and fish. mdpi.comresearchgate.net Similarly, PBDEs are recognized as persistent, bioaccumulative, and toxic substances that can affect a wide range of organisms. nih.govepa.gov However, in the absence of specific studies on this compound, any discussion of its potential ecotoxicological effects would be speculative.

To provide a scientifically accurate and reliable assessment, dedicated research is required to determine the acute and chronic toxicity of this compound to a variety of non-target species, including but not limited to:

Aquatic Organisms: Studies on representative species of fish, invertebrates (e.g., daphnids), and algae are necessary to understand its potential impact on aquatic ecosystems.

Terrestrial Organisms: Research on soil-dwelling organisms such as earthworms and microorganisms, as well as on terrestrial plants, would be crucial to evaluate its effects on the terrestrial environment.

Without such data, it is not possible to construct the detailed data tables or provide the in-depth research findings requested. The scientific community has not yet published research that would fulfill the specific requirements for this section of the article.

Computational Chemistry and Cheminformatics Approaches

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. These calculations, often employing Density Functional Theory (DFT), provide a detailed picture of molecular behavior at the quantum level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been employed to calculate the optimized geometric parameters of benzene (B151609) derivatives. globalresearchonline.net For instance, studies on similar halogenated benzene compounds have shown that theoretical calculations of bond lengths and angles are generally in good agreement with experimental data obtained from techniques like X-ray diffraction. scispace.com Small discrepancies between theoretical and experimental results are often attributed to the fact that calculations are typically performed for molecules in the gas phase, while experimental data is often from the solid state. scispace.com The choice of basis set, such as 6-311G(d,p) or 6-311++G(d,p), is crucial for obtaining accurate results. globalresearchonline.netscispace.com

The electronic structure of a molecule governs its reactivity. Descriptors derived from quantum chemical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are vital for predicting chemical behavior. globalresearchonline.netresearchgate.net The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the molecule's stability and reactivity. globalresearchonline.net A smaller gap generally implies higher reactivity. For example, in a study of 1,4-dibromo-2,5-difluorobenzene, the HOMO was located over the bromine and fluorine atoms, while the LUMO was delocalized over the benzene ring, indicating that an electronic transition would involve a charge transfer from the halogen atoms to the ring. globalresearchonline.net This type of analysis helps in identifying the most reactive sites within a molecule for both electrophilic and nucleophilic attacks. globalresearchonline.net

| Parameter | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO; indicates chemical reactivity and stability. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful tool for studying the conformational landscape of molecules. arxiv.org By simulating the movement of atoms and molecules over time, MD can reveal the preferred shapes (conformations) a molecule can adopt and the energy barriers between them. This is particularly important for flexible molecules, where different conformations can have different biological activities or physical properties. The treatment of 1-4 interactions (interactions between atoms separated by three bonds) is a critical aspect of traditional force fields used in MD simulations, as it influences the accuracy of torsional energy barriers and molecular conformations. arxiv.org

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govekb.eg This method is widely used in drug discovery to understand how a ligand (like 1-Bromo-4-(4-chlorophenoxy)benzene) might interact with a protein target. nih.gov The process involves placing the ligand in various positions and orientations within the protein's binding site and calculating the binding energy for each pose. nih.gov Successful docking can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, in studies of other compounds, molecular docking has been used to identify crucial amino acid residues involved in binding to enzymes like cyclooxygenase-2 (COX-2). nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Environmental Fate Modeling (e.g., Multimedia Fugacity Models)

Multimedia fugacity models are used to predict the environmental distribution and fate of chemicals. wikipedia.org These models are based on the concept of fugacity, which is a measure of a chemical's "escaping tendency" from a particular phase (e.g., water, air, soil). envchemgroup.com The models use the physicochemical properties of a substance, such as its solubility, vapor pressure, and partitioning coefficients, to estimate its concentration in different environmental compartments. wikipedia.org There are different levels of fugacity models, from simple equilibrium models (Level I) to more complex, dynamic models (Level III and IV) that consider transport and transformation processes. ulisboa.pt These models can be applied to various environmental systems, such as lakes (QWASI model) and wastewater treatment plants (STP model). envchemgroup.com For a compound like this compound, which is a brominated aromatic compound, understanding its environmental persistence and distribution is crucial for assessing potential ecological risks. solubilityofthings.com

| Fugacity Model Level | Description |

| Level I | Assumes equilibrium between all compartments. |

| Level II | Includes reaction and advection processes, but still at equilibrium. |

| Level III | A steady-state, non-equilibrium model that includes transport and transformation. envchemgroup.com |

| Level IV | A dynamic model that can predict changes in concentration over time. ulisboa.pt |

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies with Enhanced Sustainability

The synthesis of diaryl ethers, including 1-Bromo-4-(4-chlorophenoxy)benzene, has traditionally relied on methods like the Ullmann condensation. scielo.org.mx While effective, these methods often require harsh reaction conditions and the use of copper catalysts. scielo.org.mxdntb.gov.ua Future research should prioritize the development of more sustainable and efficient synthetic routes.

Key areas for future investigation include:

Catalyst Development: Research into novel, inexpensive, and recyclable catalysts is essential. For instance, systems based on copper(I) oxide with inexpensive ligands have shown promise for accelerating Ullmann-type couplings under milder conditions. acs.org Further exploration of catalyst systems, such as those combining copper iodide (CuI) and iron(III) acetylacetonate (B107027) (Fe(acac)3), could lead to more economical and scalable industrial applications. organic-chemistry.org

Alternative Coupling Strategies: Modern cross-coupling reactions, such as the Buchwald-Hartwig and Chan-Lam couplings, offer alternatives to the traditional Ullmann reaction for diaryl ether synthesis. dntb.gov.uaorganic-chemistry.org Future work could focus on optimizing these methods for halogenated diaryl ethers like this compound, potentially improving yields and substrate scope.

C-H Functionalization: Direct C-H functionalization strategies represent a highly atom-economical approach. A hypervalent iodine-reagent-based method for transforming arenes into diaryliodonium salts, followed by a C-O coupling reaction, demonstrates a promising avenue for creating structurally diverse diaryl ethers. acs.org Applying and refining such late-stage functionalization techniques could simplify the synthesis of complex derivatives of this compound.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate the catalyst-free direct coupling of phenols with electron-deficient aryl halides, significantly reducing reaction times. organic-chemistry.org Investigating microwave-assisted protocols for the synthesis of this compound could offer a more energy-efficient and rapid production method.

A summary of promising synthetic methodologies for future exploration is presented in Table 1.

Table 1: Emerging Synthetic Methodologies for Diaryl Ethers

| Methodology | Potential Advantages | Key Research Focus |

|---|---|---|

| Mild Ullmann-Type Coupling | Milder reaction conditions, use of inexpensive ligands. acs.org | Optimization of catalyst and ligand systems for halogenated substrates. |

| Buchwald-Hartwig/Chan-Lam Coupling | Broader substrate scope, potentially higher yields. dntb.gov.uaorganic-chemistry.org | Adapting conditions for chloro- and bromo-substituted phenols and arenes. |

| Hypervalent Iodine-Mediated C-H Functionalization | High atom economy, suitable for late-stage modification. acs.org | Application to complex diaryl ether scaffolds. |

| Microwave-Assisted Synthesis | Reduced reaction times, energy efficiency. organic-chemistry.org | Development of catalyst-free protocols for halogenated diaryl ethers. |

Comprehensive Mechanistic Understanding of Environmental Transformations

Halogenated aromatic compounds, including structures related to this compound such as polybrominated diphenyl ethers (PBDEs), are of environmental interest due to their persistence and potential for transformation. nih.govnih.gov A critical future research direction is to gain a detailed mechanistic understanding of how this compound behaves and transforms in various environmental compartments.

Future research should focus on:

Partitioning and Transport: Like PBDEs, this compound is expected to partition to organic carbon in soil and sediment. nih.govresearchgate.net Modeling studies, similar to those using fugacity-based models for PBDEs, are needed to predict its environmental distribution and potential for long-range atmospheric transport. nih.govresearchgate.net

Degradation Pathways: The primary degradation mechanism for related compounds in water, soil, and sediment is microbial biodegradation. researchgate.net Research is needed to identify the specific microbial consortia capable of degrading this compound and to elucidate the enzymatic pathways involved. Understanding the role of factors like temperature and sunlight (photodegradation) on its stability is also crucial. nih.gov

Formation of Transformation Products: The oxidation of mixed halogenated aromatics can lead to the formation of various byproducts, including halogenated benzenes and phenols, and potentially more toxic species like mixed halogenated dibenzo-p-dioxins and dibenzofurans. researchgate.netresearchgate.net Studies on the thermal and oxidative degradation of this compound are necessary to identify potential transformation products and assess their environmental risk.

Advanced Biomarker Discovery for Exposure and Effect Assessment

To assess human exposure and potential biological effects of this compound, the development of sensitive and specific biomarkers is paramount. Research in this area can draw parallels from studies on other aromatic compounds like benzene (B151609). nih.govnih.gov

Future research avenues include:

Metabolite Identification: The initial step is to identify the major metabolites of this compound in biological systems. This would likely involve studies to understand its metabolism, potentially via cytochrome P450 enzymes, similar to benzene. mdpi.com

Targeted Biomarker Development: Once metabolites are identified, targeted assays can be developed. For instance, analogs to S-phenyl mercapturic acid (S-PMA) or muconic acid, which are established biomarkers for benzene exposure, could be explored. nih.govnih.gov These could be measured in accessible matrices like urine or blood.

Biomarkers of Effect: Beyond just exposure, there is a need for biomarkers that indicate a biological effect. This could involve measuring markers of oxidative stress or specific protein adducts in blood, such as those formed with albumin, which have been used to quantify benzene exposure. nih.gov

High-Throughput Screening: Modern metabolomics approaches can be employed to conduct untargeted screening of a wide range of small molecules in biological samples from exposed individuals (or in-vitro models) to identify novel and sensitive biomarker candidates. mdpi.com

Table 2: Potential Biomarker Strategies for this compound

| Biomarker Type | Approach | Example from Related Compounds |

|---|---|---|

| Metabolites | Identification and quantification of specific breakdown products in urine or blood. | Urinary muconic acid and S-phenyl mercapturic acid for benzene. nih.govnih.gov |

| Protein Adducts | Measurement of covalent binding to proteins like albumin or hemoglobin. | S-phenylcysteine in albumin as a marker for benzene exposure. nih.gov |

| Metabolomic Profiles | Untargeted analysis to find a panel of metabolites that change upon exposure. | Glutamine and malondialdehyde as potential biomarkers for benzene. mdpi.com |

Targeted Drug Design and Development Based on SAR

The diaryl ether scaffold is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. acs.orgberkeley.edubohrium.comnih.gov This presents a significant opportunity for future research into the therapeutic potential of this compound derivatives.

Key research directions include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure is needed to understand how changes affect biological activity. oncodesign-services.com This involves synthesizing analogs with variations in the position and nature of the halogen substituents and exploring the addition of other functional groups. The introduction of bromine, for example, can favorably affect drug-target interactions and metabolic stability. ump.edu.pl

Target Identification: The diaryl ether motif is known to interact with a variety of biological targets. acs.orgnih.gov Future research should employ screening assays to identify the specific proteins or pathways that derivatives of this compound interact with.

Computational Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new derivatives based on their chemical structure. oncodesign-services.comnih.gov This computational approach can accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds. oncodesign-services.com For example, QSAR models have been successfully used to predict the antimicrobial activity of 1,4-benzoxazin-3-ones and guide the design of more potent analogs. nih.gov

Integration of Omics Technologies in Biological Studies

To gain a systemic understanding of the biological effects of this compound, the integration of "omics" technologies is essential. These high-throughput techniques, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the molecular changes induced by chemical exposure. nih.govresearchgate.net

Future research should focus on:

Pathway Analysis: Exposure of biological systems (e.g., cell cultures or model organisms) to this compound can trigger changes in gene expression, protein levels, and metabolite profiles. Omics technologies can capture these changes, and bioinformatics tools can be used to map them to specific toxicity or signaling pathways. nih.govnih.gov

Multi-Omics Integration: While single-omics approaches are informative, integrating data from multiple omics layers provides a more robust and systemic understanding of a compound's mechanism of action. nih.gov This integrated approach can improve confidence in identifying responsive biological pathways. nih.gov

Adverse Outcome Pathway (AOP) Development: Omics data can be instrumental in defining the Molecular Initiating Event (MIE) and subsequent Key Events (KEs) in an Adverse Outcome Pathway. nih.gov This framework connects molecular-level perturbations to adverse outcomes at the organism or population level, providing a mechanistic basis for risk assessment.

Table 3: Application of Omics Technologies in the Study of this compound

| Omics Technology | Information Gained | Potential Application |

|---|---|---|

| Genomics/Transcriptomics | Changes in gene expression profiles. nih.gov | Identifying genes and pathways affected by exposure. |

| Proteomics | Alterations in protein abundance and post-translational modifications. researchgate.net | Discovering protein biomarkers and understanding effects on cellular machinery. |

| Metabolomics | Perturbations in endogenous small molecule profiles. nih.gov | Identifying biomarkers of exposure and metabolic disruption. |

| Multi-Omics Integration | A holistic view of the biological response across different molecular layers. nih.govfrontiersin.org | Constructing comprehensive models of toxicity pathways and mechanisms of action. |

Cross-Disciplinary Research with Materials Science and Engineering

The properties of this compound and its derivatives could be leveraged in the field of materials science. Halogenated aromatic compounds are used in various applications, and exploring the potential of this specific scaffold could lead to novel materials.

Future research could explore:

Polymer Chemistry: Investigating the use of this compound as a monomer or additive in the synthesis of new polymers. Its halogen atoms could impart properties such as flame retardancy, a known application for related polybrominated diphenyl ethers. mdpi.com

Liquid Crystals: The rigid structure of the diaryl ether core is a common feature in liquid crystal molecules. Research into derivatives of this compound could lead to new materials for display technologies. There is an existing market for related structures like 1-Bromo-4-(trans-4-propylcyclohexyl)benzene in this area. openpr.com

Organic Electronics: π-conjugated systems based on aromatic structures are fundamental to organic electronics. While this specific compound is not extensively conjugated, it could serve as a building block for larger, more complex systems with interesting electronic properties. For example, 1-bromo-4-butylbenzene (B1268048) is used as a starting material to create π-extended dibenzophospholes. southern.edu

This cross-disciplinary approach would not only broaden the potential applications of this compound but also drive the development of novel materials with unique properties.

Q & A

Q. What are the established synthetic routes for 1-Bromo-4-(4-chlorophenoxy)benzene, and how do their yields compare?

Answer: A common method involves Suzuki-Miyaura cross-coupling ( ) using 4-chlorophenylboronic acid and 1-bromo-4-phenoxybenzene derivatives. For example, a yield of 59% was reported using this approach under Pd catalysis ( ). Alternative routes include direct bromination of 4-(4-chlorophenoxy)benzene using Br₂ with Lewis acids (e.g., AlCl₃), though yields may vary depending on steric and electronic effects.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Answer:

- NMR Spectroscopy : Compare experimental NMR data with literature values. For example, the compound exhibits aromatic protons at δ 7.41–7.46 ppm (2H, m), δ 7.27–7.32 ppm (2H, m), and δ 6.85–6.95 ppm (4H, m) in CDCl₃ ().

- X-ray Crystallography : Use programs like SHELXL () to resolve crystal structures and validate bond lengths/angles.

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 297.90 for C₁₂H₈BrClO).

Q. What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles. Use fume hoods to avoid inhalation ().

- Storage : Keep in airtight containers at 2–8°C, away from light and moisture.

- Waste Disposal : Neutralize halogenated waste with sodium bicarbonate before disposal.

Advanced Research Questions

Q. How does this compound perform in palladium-catalyzed cross-coupling reactions?

Answer: The bromine atom serves as an excellent leaving group in Pd-catalyzed reactions ( ). For instance, it can participate in:

- Buchwald-Hartwig Amination : Coupling with amines to form aryl amines.

- Heck Reactions : Alkenylation using alkenes.

Optimization Tips : Use ligands like XPhos to enhance catalytic efficiency. Monitor reaction progress via GC-MS.

Q. What computational methods are suitable for studying the electronic properties of this compound?

Answer:

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps and electrostatic potential surfaces (). Software like Gaussian or ORCA can model charge distribution, explaining reactivity in electrophilic substitutions.

- Molecular Dynamics (MD) : Simulate solvation effects in solvents like DMF or THF.

Example DFT Results:

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.2 |

| LUMO Energy | -1.8 |

| Band Gap | 4.4 |

Q. How do substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

Answer: The electron-withdrawing -Cl and -O- groups activate the benzene ring toward NAS by stabilizing the transition state. Meta-directing effects of -Cl can be studied via Hammett plots. Experimental data () show that para-bromo substitution enhances leaving-group ability compared to ortho/meta isomers.

Reactivity Trend:

Q. What strategies improve the yield of this compound in large-scale synthesis?

Answer:

- Continuous Flow Reactors : Enhance heat/mass transfer ().

- Catalyst Recycling : Immobilize Pd on silica or magnetic nanoparticles.

- Purification : Use recrystallization (ethanol/water) or column chromatography (hexane:EtOAc).

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

Answer:

Q. What role does this compound play in medicinal chemistry research?

Answer: It serves as a precursor for bioactive molecules, such as:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.